[4-[(3-methoxybenzyl)thio]-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core, which is a type of heterocyclic compound . This core is substituted with a methoxybenzyl thioether, a methyl group, and a methanol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic core and the various substituents would likely result in a complex three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Summary of the Application
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and studied for their potential as inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . These inhibitors have been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Methods of Application
The compounds were synthesized and then evaluated for their inhibitory activity towards PARP-1. They were also examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .
Results or Outcomes
The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC 50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively compared to that of Olaparib 5.77 nM .
2. Application as Antileishmanial and Antimalarial Agents
Summary of the Application
Hydrazine-coupled pyrazoles have been synthesized and evaluated for their antileishmanial and antimalarial activities . These compounds were tested against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Methods of Application
The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated .
Results or Outcomes
Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
3. Application in 1,2,4-Triazole-Containing Scaffolds
Summary of the Application
1,2,4-Triazole-containing scaffolds are known for their diverse pharmacological effects. They have been synthesized using 3-amino-1,2,4-triazole .
Methods of Application
The compounds were synthesized and their structures were verified by employing various analytical techniques .
Results or Outcomes
The synthesized compounds showed promising activity in various pharmacological applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-16-7-9-19(10-8-16)25-29-26-23(12-22-20(14-31)13-28-17(2)24(22)33-26)27(30-25)34-15-18-5-4-6-21(11-18)32-3/h4-11,13,31H,12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMXFDPOWLUMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol |
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